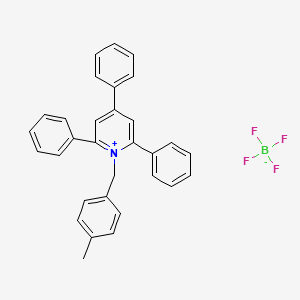![molecular formula C13H20Cl2N2 B8301257 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B8301257.png)
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a cinnamyl group attached to the nitrogen atom of the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride typically involves the reaction of cinnamyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The general reaction scheme is as follows:
- Dissolve piperazine in an organic solvent.
- Add cinnamyl chloride dropwise to the solution while stirring.
- Add a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Filter the reaction mixture to remove any insoluble impurities.
- Concentrate the filtrate to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control of reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The cinnamyl group can be oxidized to form cinnamaldehyde or cinnamic acid.
Reduction: The double bond in the cinnamyl group can be reduced to form N-propyl piperazine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Cinnamaldehyde, cinnamic acid.
Reduction: N-propyl piperazine.
Substitution: Various N-substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug discovery.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the paralysis of certain organisms. The cinnamyl group may also interact with various enzymes and receptors, contributing to the compound’s biological activities.
Comparaison Avec Des Composés Similaires
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride can be compared with other piperazine derivatives such as:
N-benzyl piperazine: Similar structure but with a benzyl group instead of a cinnamyl group. Known for its stimulant properties.
N-phenyl piperazine: Contains a phenyl group and is used in the synthesis of various pharmaceuticals.
N-methyl piperazine: Contains a methyl group and is used as a building block in organic synthesis.
This compound is unique due to the presence of the cinnamyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Propriétés
Formule moléculaire |
C13H20Cl2N2 |
|---|---|
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
1-(3-phenylprop-2-enyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;;/h1-7,14H,8-12H2;2*1H |
Clé InChI |
PRCFTTDNUVTMRS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC=CC2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8301187.png)
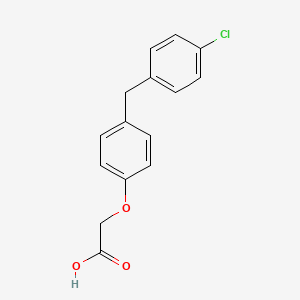
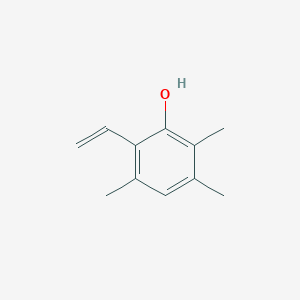


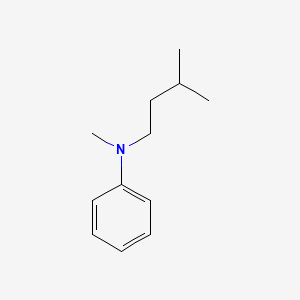
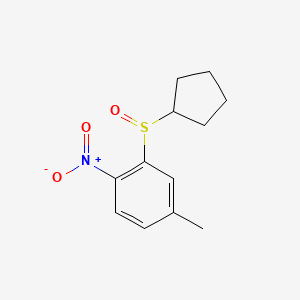
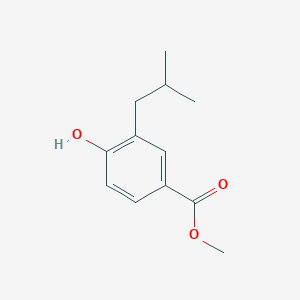
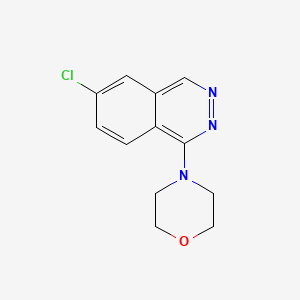

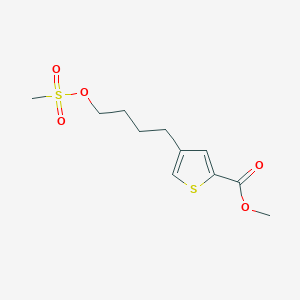
![1H-Imidazole, 2-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B8301260.png)
![(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B8301264.png)
